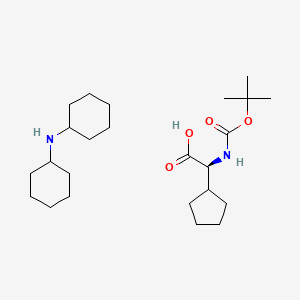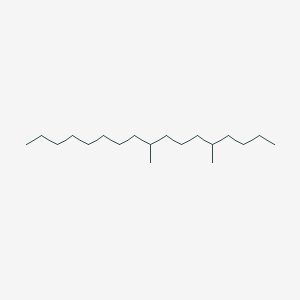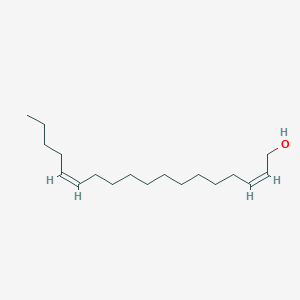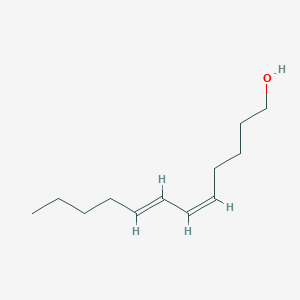
(3R)-Hydroxyquinidine-vinyl-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(3R)-Hydroxyquinidine-vinyl-d3” is a labelled isomer of (3S)-Hydroxyquinidine . It is also known by other synonyms such as (3α,9S)- 6’-Methoxy-cinchonan-3,9-diol-d3; 3-epi-Hydroxyquinidine-d3; ICQ 7-d3 . It appears as a light brown solid .
Molecular Structure Analysis
The molecular formula of “(3R)-Hydroxyquinidine-vinyl-d3” is C20H24N2O3 . Its molecular weight is 340.41616 .Physical And Chemical Properties Analysis
“(3R)-Hydroxyquinidine-vinyl-d3” has a predicted density of 1.3±0.1 g/cm3 . Its boiling point is predicted to be 534.3±50.0 °C at 760 mmHg . The flash point is predicted to be 276.9±30.1 °C . It is soluble in methanol .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Research into hydroxylated analogues of quinidine, including 3R-hydroxyquinidine, has been conducted to understand their synthesis and pharmacokinetic properties. These analogues, assayed through chromatography, are significant for their antiarrhythmic properties (Leroyer et al., 1984).
- Investigations into novel rhenium(V) complexes with 8-hydroxyquinoline derivatives, a structure related to 3R-hydroxyquinidine, highlight the synthesis, spectroscopic characterization, and structural analysis of these complexes. These studies provide insights into the interaction between these compounds and the rhenium atom, contributing to our understanding of their chemical behavior (Machura et al., 2012).
Organic Synthesis
- The development of stereodivergent syntheses of anisomycin derivatives from D-tyrosine, involving compounds structurally similar to 3R-hydroxyquinidine, demonstrates the application in organic synthesis. These syntheses are important for producing pyrrolidinediols, which have significant biochemical applications (Kim et al., 2005).
- Studies on multicomponent reactions of pyridines, including vinyl compounds similar to 3R-hydroxyquinidine, highlight the catalytic potential of these reactions in creating diverse ring-fused pyridiniums. Such chemical reactions have implications in synthesizing ionic fluorophores for biomarker applications (Wang et al., 2018).
Polymer Interaction and Applications
- Interactions of poly(vinyl pyrrolidone) with phenolic compounds, such as hydroquinone (structurally related to 3R-hydroxyquinidine), have been explored. These studies are crucial for applications in drug formulations, including slow-release mechanisms (Bandyopadhyay & Rodriguez, 1972).
- The synthesis and characterization of ion-imprinted polymer particles, involving complexes like 5,7-dichloroquinoline-8-ol–4-vinyl pyridine, demonstrate their potential in selective ion enrichment and analytical applications. These polymers have shown high selectivity and capacity for certain metal ions, relevant in environmental and analytical chemistry (Biju et al., 2003).
Eigenschaften
CAS-Nummer |
1267650-60-1 |
|---|---|
Produktname |
(3R)-Hydroxyquinidine-vinyl-d3 |
Molekularformel |
C₂₀H₂₁D₃N₂O₃ |
Molekulargewicht |
343.43 |
Synonyme |
(3α,9S)- 6’-Methoxy-cinchonan-3,9-diol-d3; 3-epi-Hydroxyquinidine-d3; ICQ 7-d3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3aR,4R,7S,7aS)-2-((cis-2-((4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B1145880.png)
![3-Bromo-5-methylimidazo[1,2-A]pyrazine](/img/structure/B1145881.png)


